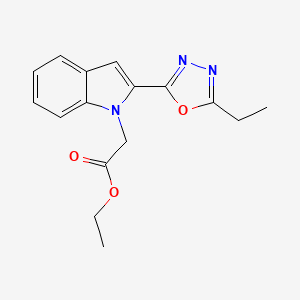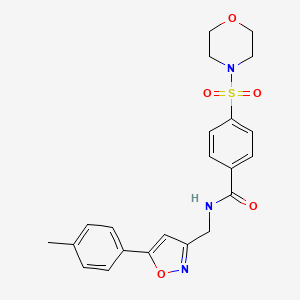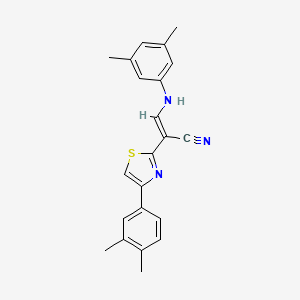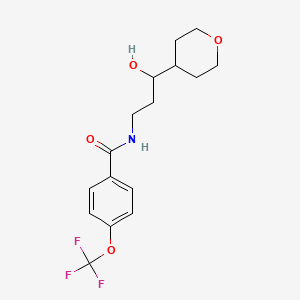
ethyl 2-(2-(5-éthyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acétate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “ethyl 2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetate” is a complex organic molecule that contains several functional groups. It has an ethyl ester group, an indole group, and a 1,3,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the 1,3,4-oxadiazole ring and the coupling of this ring with the indole group. The ethyl ester group could be introduced in a subsequent step via esterification .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and 1,3,4-oxadiazole rings, as well as the ethyl ester group. The spatial arrangement of these groups could have significant implications for the compound’s physical and chemical properties, as well as its potential biological activity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. For example, the ester group could undergo hydrolysis, while the indole and 1,3,4-oxadiazole rings might participate in various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the nature of its functional groups and their spatial arrangement .Applications De Recherche Scientifique
Activité anticancéreuse
Les composés contenant des 1,3,4-oxadiazoles ont été trouvés pour avoir une large gamme de propriétés biologiques et pharmacologiques, y compris une activité anticancéreuse . En particulier, le composé 4f, qui est probablement un dérivé du composé , a été trouvé pour inhiber efficacement les cellules d'hépatome . Cela suggère des applications potentiellement larges de l'approche pour la synthèse et la chimie médicinale .
Activité antibactérienne
Les 1,3,4-oxadiazoles ont également été trouvés pour avoir des propriétés antibactériennes . Cela les rend potentiellement utiles dans le développement de nouveaux antibiotiques .
Activité anti-inflammatoire
Une autre application potentielle des 1,3,4-oxadiazoles est dans le traitement de l'inflammation . Ils ont été trouvés pour avoir des propriétés anti-inflammatoires, ce qui pourrait les rendre utiles dans le développement de nouveaux médicaments anti-inflammatoires .
Activité antiproliférative
Les 1,3,4-oxadiazoles ont été trouvés pour avoir des propriétés antiprolifératives . Cela signifie qu'ils pourraient potentiellement être utilisés dans le traitement des maladies caractérisées par une croissance cellulaire anormale, comme le cancer .
Synthèse de nouveaux agents anticancéreux
Le composé "ethyl 2-(2-(5-éthyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acétate" pourrait potentiellement être utilisé dans la conception et la synthèse de nouveaux agents anticancéreux . Par exemple, des analogues d'oxadiazole ont été conçus sur la base du noyau aryl lié à l'hétérocycle (1,3,4-oxadiazole) d'IMC-038525, un inhibiteur de la polymérisation de la tubuline .
Fonctionnalisation C-H
Le composé "this compound" pourrait potentiellement être utilisé dans la fonctionnalisation C-H . Il s'agit d'un type de réaction qui implique la fonctionnalisation directe des liaisons sp3 C-H adjacentes à l'atome d'azote .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-3-14-17-18-16(22-14)13-9-11-7-5-6-8-12(11)19(13)10-15(20)21-4-2/h5-9H,3-4,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPYCEYOFUNJAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2479381.png)
![2-fluoro-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2479383.png)



![1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2479387.png)





